1-methyl-2-nitro-1H-imidazole-4-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-2-nitro-1H-imidazole-4-carboxylic acid methyl ester is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-nitro-1H-imidazole-4-carboxylic acid methyl ester typically involves the nitration of 1-methylimidazole followed by esterification. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The esterification step involves reacting the nitrated product with methanol in the presence of a strong acid like hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-2-nitro-1H-imidazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: 1-methyl-2-amino-1H-imidazole-4-carboxylic acid methyl ester.
Substitution: Various substituted imidazole derivatives.
Ester Hydrolysis: 1-methyl-2-nitro-1H-imidazole-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-methyl-2-nitro-1H-imidazole-4-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-methyl-2-nitro-1H-imidazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The ester group allows for easy modification, enabling the compound to be tailored for specific applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-methyl-2-nitro-1H-imidazole-5-carboxylic acid methyl ester
- 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid methyl ester
- 2-methyl-4-nitro-1H-imidazole-1-carboxylic acid methyl ester
Uniqueness
1-methyl-2-nitro-1H-imidazole-4-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group at the 2-position and ester group at the 4-position make it a versatile intermediate for further chemical modifications .
Eigenschaften
Molekularformel |
C6H7N3O4 |
---|---|
Molekulargewicht |
185.14 g/mol |
IUPAC-Name |
methyl 1-methyl-2-nitroimidazole-4-carboxylate |
InChI |
InChI=1S/C6H7N3O4/c1-8-3-4(5(10)13-2)7-6(8)9(11)12/h3H,1-2H3 |
InChI-Schlüssel |
MHBBFGNBIFRFNR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(N=C1[N+](=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.